molecular formula C14H19N3O2 B14746697 [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea CAS No. 1150-15-8

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea

Cat. No.: B14746697
CAS No.: 1150-15-8
M. Wt: 261.32 g/mol
InChI Key: WWHYBXCBYUZOAE-VBKFSLOCSA-N
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Description

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a phenylmethylidene and an amino urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea typically involves multiple steps. One common method includes the following steps:

    Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.

    Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.

    Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.

    Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.

    Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.

    Condensation: Finally, the hydroxycyclohexylphenyl ketone is condensed with urea to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of cyclohexylphenyl ketone.

    Reduction: Formation of cyclohexylphenylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenylmethylidene and amino urea moieties can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1150-15-8

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea

InChI

InChI=1S/C14H19N3O2/c15-13(18)17-16-12(11-7-3-1-4-8-11)14(19)9-5-2-6-10-14/h1,3-4,7-8,19H,2,5-6,9-10H2,(H3,15,17,18)/b16-12-

InChI Key

WWHYBXCBYUZOAE-VBKFSLOCSA-N

Isomeric SMILES

C1CCC(CC1)(/C(=N\NC(=O)N)/C2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)(C(=NNC(=O)N)C2=CC=CC=C2)O

Origin of Product

United States

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